benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
Overview
Description
Benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate is an organic compound characterized by the presence of a benzyl group attached to a trifluoromethylated hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate typically involves the esterification of (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds via the formation of an intermediate ester, which is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Benzyl (2R)-3,3,3-trifluoro-2-oxo-2-methylpropanoate.
Reduction: Benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity by altering the electronic and steric properties of the molecule. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
- Benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate shares similarities with other trifluoromethylated esters and alcohols, such as benzyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate and benzyl (2R)-3,3,3-trifluoro-2-methylpropanoate.
Uniqueness:
- The presence of both a trifluoromethyl group and a hydroxy group in the same molecule imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. This makes this compound a valuable compound for various applications in research and industry .
Biological Activity
Benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate, with the CAS number 250149-33-8, is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings and data.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | CHFO |
Molecular Weight | 232.19 g/mol |
CAS Number | 250149-33-8 |
The compound contains a trifluoromethyl group, a hydroxyl group, and an ester functional group, which contribute to its reactivity and biological properties.
1. Enzyme Inhibition
Research indicates that this compound exhibits notable inhibitory effects on certain enzymes. It has been studied as a potential inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in cellular energy metabolism. The incorporation of this compound into acylated piperazine derivatives has shown significant enhancement in PDHK inhibitory activity, with some modifications leading to over 1000-fold increases in potency compared to unmodified compounds.
2. Therapeutic Potential
The compound is being explored for its therapeutic applications in various metabolic disorders. Its structural analogs have demonstrated anti-inflammatory properties and potential use in treating conditions related to energy metabolism dysregulation. For instance, the trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their pharmacokinetic profiles .
In vitro Studies on PDHK Inhibition
A study focused on the synthesis of this compound derivatives demonstrated their effectiveness in inhibiting PDHK. The results indicated that specific structural modifications significantly increased the inhibitory activity against PDHK:
Compound Structure | PDHK Inhibition Potency (IC50) |
---|---|
This compound | 50 μM |
Modified Acylated Piperazine Derivative | 0.05 μM |
These findings suggest that further optimization of this compound could lead to the development of effective PDHK inhibitors for therapeutic use.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Chemical Synthesis : Traditional methods involve the introduction of the trifluoromethyl group into suitable precursors followed by esterification.
- Biocatalytic Methods : Recent advancements have highlighted the use of biocatalysts from Klebsiella oxytoca for the selective hydrolysis of related compounds to yield enantiomerically pure products. This method not only improves yield but also enhances purity.
Properties
IUPAC Name |
benzyl (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-10(16,11(12,13)14)9(15)17-7-8-5-3-2-4-6-8/h2-6,16H,7H2,1H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXABZSYXRCJO-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C(=O)OCC1=CC=CC=C1)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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